Caffeine-D3

描述

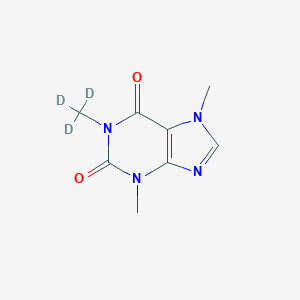

Structure

3D Structure

属性

IUPAC Name |

3,7-dimethyl-1-(trideuteriomethyl)purine-2,6-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N4O2/c1-10-4-9-6-5(10)7(13)12(3)8(14)11(6)2/h4H,1-3H3/i3D3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYYVLZVUVIJVGH-HPRDVNIFSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NC2=C1C(=O)N(C(=O)N2C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N1C(=O)C2=C(N=CN2C)N(C1=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00514758 |

Source

|

| Record name | 3,7-Dimethyl-1-(trideuteriomethyl)purine-2,6-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00514758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26351-03-1 |

Source

|

| Record name | 3,7-Dimethyl-1-(trideuteriomethyl)purine-2,6-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00514758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

What is Caffeine-D3 and its primary applications in research

An In-depth Whitepaper on the Core Applications of Caffeine-D3 in Scientific Research

This technical guide provides a comprehensive overview of this compound, a deuterated analog of caffeine, for researchers, scientists, and drug development professionals. Its primary application as an internal standard in quantitative mass spectrometry is explored in detail, supported by experimental protocols and data.

Introduction to this compound

This compound is a stable isotope-labeled version of caffeine where three hydrogen atoms on one of the methyl groups have been replaced with deuterium atoms.[1] This isotopic substitution results in a molecule that is chemically identical to caffeine but has a higher molecular weight. This key difference allows it to be distinguished from endogenous caffeine by mass spectrometry, making it an ideal internal standard for quantitative analysis.

The use of stable isotope-labeled internal standards, such as this compound, is considered the gold standard in quantitative mass spectrometry. This is because they co-elute with the analyte of interest and experience similar ionization and fragmentation efficiencies, thus compensating for variations in sample preparation and instrument response.

Primary Applications in Research

The predominant application of this compound is as an internal standard for the accurate quantification of caffeine and its metabolites in biological matrices such as plasma, urine, and saliva.[2][3] This is crucial in a variety of research areas:

-

Pharmacokinetic (PK) Studies: Determining the absorption, distribution, metabolism, and excretion (ADME) of caffeine.

-

Metabolic Phenotyping: Assessing the activity of drug-metabolizing enzymes, particularly Cytochrome P450 1A2 (CYP1A2), for which caffeine is a known substrate.

-

Toxicology and Forensic Analysis: Accurately measuring caffeine levels in cases of overdose or for forensic investigation.

-

Food and Beverage Industry: Quantifying caffeine content in various products.

Quantitative Data for Mass Spectrometry

The accurate quantification of caffeine using this compound as an internal standard is typically performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with Multiple Reaction Monitoring (MRM). The table below summarizes the key MRM transitions for caffeine and a deuterated caffeine internal standard.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

| Caffeine | 195 | 138 |

| This compound | 198 | 140 |

Note: The m/z values for this compound are predicted based on the addition of three daltons to the molecular weight of caffeine. Specific transitions should be optimized for the instrument in use.

Experimental Protocols

The following is a representative protocol for the quantification of caffeine in human plasma using a deuterated internal standard, adapted from a validated HPLC-ESI-MS/MS method.[2]

Preparation of Solutions

-

Stock Solutions: Prepare stock solutions of caffeine and this compound in methanol at a concentration of 1 mg/mL.

-

Working Standard Solutions: Prepare a series of working standard solutions of caffeine by serial dilution of the stock solution with a 50:50 mixture of methanol and water.

-

Internal Standard Spiking Solution: Prepare a working solution of this compound at a concentration of 500 ng/mL in methanol.

Sample Preparation

-

Aliquoting: To 100 µL of plasma sample, standard, or quality control sample, add 200 µL of the internal standard spiking solution.

-

Protein Precipitation: Vortex the mixture for 30 seconds to precipitate proteins.

-

Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.

-

Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

-

Evaporation: Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase.

-

Injection: Inject a 10 µL aliquot into the LC-MS/MS system.

LC-MS/MS Conditions

-

LC Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A linear gradient from 5% to 95% mobile phase B over 5 minutes.

-

Flow Rate: 0.3 mL/min.

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

MS/MS Analysis: Operate the mass spectrometer in MRM mode, monitoring the transitions specified in the data table.

Visualizing the Experimental Workflow

The following diagram illustrates the typical workflow for a pharmacokinetic study utilizing this compound as an internal standard.

Caption: Workflow for Caffeine Quantification using this compound.

References

Chemical and physical properties of Caffeine-D3

An In-depth Technical Guide to the Chemical and Physical Properties of Caffeine-D3

Introduction

This compound, a deuterated analog of caffeine, is a stable isotope-labeled compound essential in analytical and biomedical research. Its primary utility lies in its application as an internal standard for the highly accurate quantification of caffeine in various biological matrices using mass spectrometry-based methods like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS).[1][2][3] The incorporation of three deuterium atoms on one of the methyl groups results in a molecule that is chemically identical to caffeine but has a distinct, higher molecular weight. This property allows for its differentiation from the naturally occurring analyte during analysis, enabling precise and reliable measurements critical in pharmacokinetic studies, therapeutic drug monitoring, and metabolic research.[4][5] This guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols for its use, and visualizations of relevant workflows and metabolic pathways.

Chapter 1: Chemical and Physical Properties

The fundamental chemical and physical characteristics of this compound are summarized below. This data is crucial for its proper handling, storage, and application in experimental settings.

General Properties

This compound is typically available as a white powder or a neat solid.[1][6] The key identifying information and physical properties are presented in Table 1.

| Property | Value | Reference |

| Chemical Name | 3,7-dihydro-3,7-dimethyl-1-(methyl-d3)-1H-purine-2,6-dione | [3][7] |

| Synonyms | This compound (1-methyl-d3), Methyltheobromine-d3 | [3][8] |

| Molecular Formula | C8H7D3N4O2 | [1][3] |

| Molecular Weight | 197.21 g/mol | [1][9] |

| CAS Number | 26351-03-1 | [1][3][8] |

| Appearance | White to Off-White Solid/Powder | [1][6][9] |

| Purity | >95% (HPLC) or ≥98% | [1][3][8] |

| Melting Point | 235-238 °C (for unlabeled caffeine) | [10] |

Note: The melting point for this compound is not explicitly stated in the searched literature; the provided value is for unlabeled caffeine.

Solubility

The solubility of this compound in various solvents is a critical parameter for preparing standard solutions and for its use in different analytical methods.

| Solvent | Solubility | Reference |

| DMF | 10 mg/mL | [6] |

| DMSO | 2 mg/mL | [6] |

| Ethanol | 0.2 mg/mL | [6] |

| PBS (pH 7.2) | 5 mg/mL | [6] |

| Water | Soluble | [1] |

Unlabeled caffeine is moderately soluble in water at room temperature (2 g/100 mL) and highly soluble in boiling water (66 g/100 mL).[10] It is also moderately soluble in ethanol (1.5 g/100 mL).[10] The solubility of caffeine in chloroform and dichloromethane is higher than in other common solvents.[11]

Storage and Stability

Proper storage is essential to maintain the integrity and stability of this compound.

| Condition | Details | Reference |

| Storage Temperature | -20°C or +4°C | [3][8][9] |

| Shipping Temperature | Room temperature | [1][3] |

| Stability | ≥ 4 years at -20°C | [3] |

Chapter 2: Spectroscopic Data

Spectroscopic data is fundamental for the identification and quantification of this compound.

Mass Spectrometry

In mass spectrometry, this compound is distinguished from unlabeled caffeine by its molecular ion peak. For electron impact ionization, the unfragmented molecular ion of caffeine appears at an m/z of 194, while for this compound, it is observed at an m/z of 197.[12][13] This mass difference is the basis of its use as an internal standard.

NMR Spectroscopy

The ¹H and ¹³C NMR spectra of caffeine are well-characterized. In the ¹H NMR spectrum of unlabeled caffeine, the methyl groups typically show singlet peaks between 3.2 and 4.0 ppm, and a proton in the imidazole ring resonates around 7.5-8.0 ppm.[14][15] For this compound (1-methyl-d3), the singlet corresponding to the 1-methyl group would be absent in the ¹H NMR spectrum, and the corresponding carbon signal in the ¹³C NMR spectrum would show a characteristic splitting pattern due to coupling with deuterium.

Chapter 3: Experimental Protocols

This compound is predominantly used as an internal standard in quantitative analytical methods. Below are detailed protocols for its application.

Quantification of Caffeine in Human Plasma by LC-MS/MS

This method is adapted from a validated procedure for determining caffeine levels in biological samples.[16]

-

Sample Preparation (Protein Precipitation):

-

To 50 µL of human plasma, add a known concentration of this compound solution as the internal standard.

-

Add 150 µL of acetonitrile to precipitate the plasma proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge the sample at 14,000 rpm for 10 minutes.

-

Transfer the supernatant to a new vial for LC-MS/MS analysis.

-

-

Chromatographic Separation:

-

Mass Spectrometry Detection:

Quantification of Caffeine by GC-MS

This protocol is based on a general procedure for the analysis of caffeine using an internal standard.[12]

-

Sample Preparation (Liquid-Liquid Extraction):

-

Spike the sample (e.g., a beverage) with a known amount of this compound.

-

Perform an organic extraction using a suitable solvent like dichloromethane or methanol.[12]

-

Evaporate the organic layer to dryness under a stream of nitrogen.

-

Reconstitute the residue in a known volume of solvent suitable for GC injection.

-

-

Gas Chromatography:

-

Mass Spectrometry:

Chapter 4: Visualizations

Diagrams are provided to illustrate key workflows and biological pathways relevant to the use of this compound.

Experimental Workflow for LC-MS/MS Quantification

References

- 1. lumiprobe.com [lumiprobe.com]

- 2. This compound | 26351-04-2 [chemicalbook.com]

- 3. caymanchem.com [caymanchem.com]

- 4. veeprho.com [veeprho.com]

- 5. researchgate.net [researchgate.net]

- 6. This compound (1-METHYL-D3) CAS#: 26351-03-1 [amp.chemicalbook.com]

- 7. caymanchem.com [caymanchem.com]

- 8. This compound (1-methyl-d3) | LGC Standards [lgcstandards.com]

- 9. Sapphire Bioscience [sapphirebioscience.com]

- 10. Caffeine - Wikipedia [en.wikipedia.org]

- 11. Solubility of caffeine in water, ethyl acetate, ethanol, carbon tetrachloride, methanol, chloroform, dichloromethane, and acetone between 298 and 323 K [scielo.org.ar]

- 12. ocf.berkeley.edu [ocf.berkeley.edu]

- 13. researchgate.net [researchgate.net]

- 14. Caffeine(58-08-2) 1H NMR spectrum [chemicalbook.com]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

A Technical Guide to the Synthesis and Isotopic Purity of Caffeine-D3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and isotopic purity analysis of Caffeine-D3 (1,3-dimethyl-7-(methyl-d3)-1H-purine-2,6-dione). This compound is a deuterated analog of caffeine, widely used as an internal standard in analytical and pharmacokinetic research to improve the accuracy of mass spectrometry and liquid chromatography analyses.[1] This document details the prevalent synthetic methodologies, purification techniques, and the analytical protocols required to ascertain the isotopic enrichment of the final product.

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is through the partial synthesis involving the methylation of a suitable xanthine precursor with a deuterated methylating agent.[2][3] The general approach involves the N-methylation of a dimethylxanthine, such as theophylline or theobromine, or the trimethylation of xanthine itself. The key reagent for introducing the deuterium atoms is trideuteromethyl iodide (CD3I).

Synthetic Pathway from Theophylline

A widely utilized precursor for this compound synthesis is theophylline (1,3-dimethylxanthine). Theophylline is selectively methylated at the N7 position using trideuteromethyl iodide to yield this compound. Various bases and solvent systems can be employed for this reaction.

Experimental Protocol

The following protocol is a representative example of the synthesis of this compound from theophylline.

Materials:

-

Theophylline (1 equivalent)

-

Trideuteromethyl iodide (CD3I) (1.5 equivalents)

-

Potassium carbonate (K2CO3) (1.5 equivalents)[4]

-

Dimethylformamide (DMF)

Procedure:

-

Dissolve theophylline in dimethylformamide in a round-bottom flask.

-

Add potassium carbonate to the solution.

-

Stir the mixture at room temperature for 30 minutes.

-

Add trideuteromethyl iodide dropwise to the reaction mixture.

-

Continue stirring the reaction at room temperature for 24 hours.[4]

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, evaporate the solvent under reduced pressure.[4]

-

The crude product can then be purified by recrystallization.

Purification

Purification of the crude this compound is crucial to remove unreacted starting materials and byproducts. Recrystallization is a common and effective method.

Protocol for Recrystallization from Ethanol:

-

Dissolve the crude this compound in a minimal amount of hot ethanol.[5]

-

If insoluble impurities are present, perform a hot filtration.

-

Allow the solution to cool slowly to room temperature to form crystals.[6]

-

Further cool the solution in an ice bath to maximize crystal formation.[6]

-

Collect the crystals by vacuum filtration using a Büchner funnel.[5][6]

-

Wash the crystals with a small amount of cold ethanol.[6]

-

Dry the purified this compound crystals under vacuum.[5]

Isotopic Purity Analysis

The determination of the isotopic purity of this compound is essential to validate its utility as an internal standard. The primary analytical techniques for this purpose are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.[2][3]

Mass Spectrometry

Mass spectrometry is a highly sensitive technique for determining the isotopic distribution of deuterated compounds.[7] Both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) can be employed.

Workflow for Isotopic Purity Analysis by Mass Spectrometry:

Experimental Parameters (Illustrative for LC-MS/MS):

-

Chromatographic System: A UPLC system coupled to a high-resolution mass spectrometer.[8]

-

Column: C18 column (e.g., 2.1 x 50 mm, 1.7 µm).[8]

-

Mobile Phase: A gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.[8]

-

Ionization Mode: Positive ion electrospray ionization (ESI+).[9]

-

Mass Analysis: Full scan analysis to detect the molecular ions of caffeine (m/z 195) and this compound (m/z 198 for [M+H]+).[1]

Data Analysis and Isotopic Purity Calculation:

-

Acquire the mass spectrum of the this compound sample.

-

Identify and integrate the peak areas for the molecular ions of the different isotopologues (d0, d1, d2, and d3).

-

The isotopic purity is calculated as the percentage of the d3 isotopologue relative to the sum of all isotopologues.[8]

Isotopic Purity (%) = [Area(d3) / (Area(d0) + Area(d1) + Area(d2) + Area(d3))] x 100

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information and can be used to confirm the position of deuterium labeling and to quantify the isotopic enrichment.[2] Both proton (¹H) and deuterium (²H) NMR can be utilized.

¹H NMR Spectroscopy Protocol:

-

Objective: To quantify the residual, non-deuterated caffeine by comparing the integral of a proton signal from the analyte to that of a known internal standard.[10]

-

Sample Preparation: Accurately weigh the this compound sample and a suitable internal standard (e.g., maleic acid) and dissolve in a deuterated solvent (e.g., Chloroform-d).[10]

-

Data Acquisition: Acquire a quantitative ¹H NMR spectrum on a high-field spectrometer (e.g., 400 MHz or higher). Ensure a sufficient relaxation delay (D1) for accurate integration.[10]

-

Data Analysis: The degree of deuteration is determined by the reduction in the integral of the methyl proton signal at the 7-position relative to the integrals of the other methyl groups or the internal standard.

Quantitative Data Summary

The following tables summarize typical quantitative data for the synthesis and analysis of this compound.

Table 1: Synthesis of this compound from Theophylline

| Parameter | Value | Reference |

| Starting Material | Theophylline | [4] |

| Methylating Agent | Trideuteromethyl iodide (CD3I) | [4] |

| Base | Potassium Carbonate (K2CO3) | [4] |

| Solvent | Dimethylformamide (DMF) | [4] |

| Reaction Time | 24 hours | [4] |

| Reaction Temperature | Room Temperature | [4] |

| Typical Yield | >90% | [11] |

Table 2: Isotopic Purity Analysis of this compound

| Analytical Method | Parameter | Typical Value | Reference |

| Mass Spectrometry | m/z of [Caffeine+H]+ | 195.08 | [4] |

| m/z of [this compound+H]+ | 198.10 | [1] | |

| Isotopic Purity | ≥98% | ||

| ¹H NMR | Chemical Shift (N7-CH3) | ~4.0 ppm | |

| Isotopic Enrichment | >99 atom % D |

Disclaimer: The experimental protocols and data presented in this guide are for illustrative purposes. Researchers should consult the primary literature and adapt the procedures to their specific laboratory conditions and safety protocols.

References

- 1. ocf.berkeley.edu [ocf.berkeley.edu]

- 2. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 3. benchchem.com [benchchem.com]

- 4. ajpr.umsha.ac.ir [ajpr.umsha.ac.ir]

- 5. m.youtube.com [m.youtube.com]

- 6. coconote.app [coconote.app]

- 7. Determination of Isotope Distribution and Abundance of Deuterium Labeled Compounds by High Resolution Mass Spectrometry [ccspublishing.org.cn]

- 8. benchchem.com [benchchem.com]

- 9. Measurement of caffeine and its three primary metabolites in human plasma by HPLC-ESI-MS/MS and clinical application - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. CN109836424B - Method for preparing caffeine by methylation of environment-friendly theophylline sodium salt - Google Patents [patents.google.com]

Caffeine-D3: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Caffeine-D3, a deuterated analog of caffeine. It is primarily utilized as an internal standard in analytical chemistry, particularly in pharmacokinetic and metabolic studies of caffeine. This document details its chemical properties, common experimental applications, and the biochemical pathways influenced by its non-labeled counterpart, caffeine.

Core Chemical and Physical Data

This compound is a stable isotope-labeled version of caffeine, where three hydrogen atoms in one of the methyl groups have been replaced with deuterium. This substitution results in a molecule with a higher molecular weight than caffeine, allowing for its differentiation in mass spectrometry-based analyses. Depending on the position of the deuterated methyl group, this compound can have different CAS numbers.

| Property | Value | References |

| Molecular Formula | C₈H₇D₃N₄O₂ | |

| Molecular Weight | ~197.21 g/mol | [1][2][3] |

| CAS Number (1-methyl-d3) | 26351-03-1 | [4][5][6] |

| CAS Number (7-methyl-d3) | 26351-04-2 | [1][2][3][7] |

| Appearance | White powder | [6] |

| Solubility | Soluble in water, DMSO, DMF, and ethanol | [6] |

Application in Quantitative Analysis: Experimental Protocol

This compound is extensively used as an internal standard for the precise quantification of caffeine in biological samples using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS).[6][8] The following is a generalized experimental protocol for the quantification of caffeine in human plasma.

Sample Preparation (Protein Precipitation)

-

To 30 µL of a human plasma sample, add 100 µL of methanol. This methanol solution should contain the internal standard, this compound, at a known concentration (e.g., 600 ng/mL), and an acid, such as 125 mM formic acid, to aid in protein precipitation.[3]

-

Vortex the mixture for 5 minutes at approximately 1,175 rpm to ensure thorough mixing and protein denaturation.[3]

-

Centrifuge the sample for 5 minutes at high speed (e.g., 17,900 x g) to pellet the precipitated proteins.[3]

-

Carefully collect the supernatant for injection into the LC-MS/MS system.[3]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

-

Chromatographic Separation:

-

Column: A C18 reversed-phase column is commonly used for separation (e.g., GL Sciences InertSustain C18, 4.6 x 50 mm, 5 µm).[6]

-

Mobile Phase: A gradient elution with a mobile phase consisting of water and an organic solvent (e.g., methanol or acetonitrile), both containing a small percentage of formic acid (e.g., 0.1%), is typically employed.[6]

-

Flow Rate: A flow rate of around 1 mL/min is often used.[6]

-

Injection Volume: A small volume of the supernatant (e.g., 10 µL) is injected.[3]

-

-

Mass Spectrometry Detection:

-

Ionization Mode: Electrospray ionization (ESI) in the positive ion mode is generally used.[6]

-

Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.[6] The MRM transitions monitor the fragmentation of the parent ion into a specific product ion for both caffeine and the this compound internal standard.

-

Quantification: The concentration of caffeine in the plasma sample is determined by comparing the peak area ratio of the analyte (caffeine) to the internal standard (this compound) against a calibration curve prepared with known concentrations of caffeine.[8]

-

Experimental Workflow for Caffeine Quantification

Caption: Workflow for caffeine quantification using this compound.

Mechanism of Action: Adenosine Receptor Antagonism

Caffeine, and by extension this compound, exerts its primary pharmacological effects through the antagonism of adenosine receptors, particularly the A1 and A2A subtypes.[7] Adenosine is an inhibitory neuromodulator that promotes sleep and suppresses arousal. By blocking adenosine receptors, caffeine leads to increased neuronal firing and the release of other neurotransmitters, resulting in its characteristic stimulant effects.[7]

The A2A adenosine receptor, when activated by adenosine, stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[1] Caffeine's blockade of this receptor prevents this signaling cascade.[1]

Adenosine Receptor Signaling Pathway

Caption: Caffeine's antagonism of the A2A adenosine receptor.

References

- 1. ahajournals.org [ahajournals.org]

- 2. Pathways and Mechanism of Caffeine Binding to Human Adenosine A2A Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Measurement of caffeine and its three primary metabolites in human plasma by HPLC-ESI-MS/MS and clinical application - PMC [pmc.ncbi.nlm.nih.gov]

- 4. JCI - Chronic caffeine ingestion sensitizes the A1 adenosine receptor-adenylate cyclase system in rat cerebral cortex. [jci.org]

- 5. Pathways and Mechanism of Caffeine Binding to Human Adenosine A 2A Receptor [coffeeandhealth.org]

- 6. researchgate.net [researchgate.net]

- 7. Caffeine and adenosine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ocf.berkeley.edu [ocf.berkeley.edu]

An In-depth Technical Guide to Caffeine-D3: Safety, Handling, and Experimental Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety data, handling information, and a detailed overview of the experimental applications of Caffeine-D3. This isotopically labeled analog of caffeine is a critical tool in pharmacokinetic studies and analytical quantification, primarily serving as an internal standard in mass spectrometry-based assays.

Chemical and Physical Properties

This compound, also known as 1,3,7-Trimethylxanthine-d3 (methyl-d3), is a deuterated form of caffeine. Its physical and chemical properties are summarized below.

| Property | Value | Reference |

| Chemical Formula | C₈H₇D₃N₄O₂ | [1][2] |

| Molecular Weight | 197.2 g/mol | [2][3] |

| CAS Number | 26351-03-1 | [1][2] |

| Appearance | White to off-white solid/powder | [1][4] |

| Melting Point | 234 - 236 °C (453 - 457 °F) | [1] |

| Solubility | Soluble in water (21.6 g/L), DMSO, DMF, and ethanol | [1][4] |

| log Pow (Octanol/Water) | -0.07 | [1] |

| Purity | ≥98% | [2] |

Safety Data Sheet (SDS) Summary

The following tables summarize the key safety information for this compound, compiled from various supplier safety data sheets. It is crucial to consult the specific SDS provided with your product for the most accurate and complete information.

Hazard Identification

| Hazard Class | GHS Classification | Hazard Statement |

| Acute Toxicity, Oral | Category 3 | H301: Toxic if swallowed |

| Flammability | Not classified as flammable (solid form) | - |

Note: Some commercial formulations of this compound may be dissolved in flammable solvents like methanol, which will alter the hazard classification of the product. Always check the SDS of the specific product you are using.

Toxicological Data (for unlabeled Caffeine)

| Endpoint | Value | Species | Reference |

| LD50 Oral | 192 mg/kg | Rat | [5][6] |

| LD50 Dermal | > 2000 mg/kg | Rat | [5] |

Toxicological data for this compound is not extensively available; the data for unlabeled caffeine is provided as a close reference.

First Aid Measures

| Exposure Route | First Aid Instructions |

| Ingestion | If swallowed, rinse mouth. Do NOT induce vomiting. Get emergency medical help immediately. |

| Inhalation | If inhaled, move person into fresh air. If not breathing, give artificial respiration. Consult a physician. |

| Skin Contact | Wash off with soap and plenty of water. Consult a physician if irritation develops. |

| Eye Contact | Flush eyes with water as a precaution. Remove contact lenses if present and easy to do. Continue rinsing. |

Handling and Storage

| Aspect | Recommendation |

| Handling | Avoid contact with skin and eyes. Avoid formation of dust and aerosols. Provide appropriate exhaust ventilation. Wear protective gloves, clothing, and eye/face protection.[1] |

| Storage | Store at room temperature or -20°C, as recommended by the supplier. Keep in a suitable, closed container in a dry and well-ventilated place.[1][2] |

Personal Protective Equipment (PPE)

| Protection Type | Specification |

| Eye/Face Protection | Safety glasses with side-shields conforming to NIOSH (US) or EN166 (EU) standards. |

| Skin Protection | Protective gloves (e.g., nitrile rubber), and impervious clothing. The type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace.[1] |

| Respiratory Protection | Use a NIOSH-approved respirator or equivalent if exposure limits are exceeded or irritation is experienced. |

Experimental Protocols: Quantification of Caffeine using this compound

This compound is predominantly used as an internal standard for the accurate quantification of caffeine in biological matrices (e.g., plasma, urine, saliva) and other complex samples (e.g., beverages) by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) or Gas Chromatography-Mass Spectrometry (GC-MS).

Principle

Isotope dilution mass spectrometry is a highly accurate method for quantification. A known amount of the isotopically labeled standard (this compound) is added to the sample. The labeled and unlabeled compounds behave nearly identically during sample preparation and chromatographic separation. The mass spectrometer, however, can distinguish between them based on their mass-to-charge ratio (m/z). By comparing the peak area ratio of the analyte (caffeine) to the internal standard (this compound), the concentration of the analyte in the original sample can be precisely calculated.

Detailed Methodology: LC-MS/MS Quantification of Caffeine in Human Plasma

This protocol is a synthesized example based on common practices described in the literature.[6][7][8]

1. Preparation of Stock and Working Solutions:

- Caffeine Stock Solution (1 mg/mL): Accurately weigh and dissolve caffeine in a suitable solvent (e.g., methanol or water).

- This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in the same solvent.

- Working Solutions: Prepare a series of caffeine working solutions by serial dilution of the stock solution to create a calibration curve (e.g., 0.1 to 40 µg/mL).[9] Prepare a working solution of this compound at a fixed concentration (e.g., 500 ng/mL).

2. Sample Preparation (Protein Precipitation):

- Pipette a small volume of plasma sample (e.g., 50 µL) into a microcentrifuge tube.

- Add a precise volume of the this compound working solution (e.g., 10 µL of 500 ng/mL).

- Add a protein precipitation agent, such as acetonitrile or methanol (often containing formic acid to improve peak shape), in a ratio of at least 3:1 to the plasma volume (e.g., 150 µL).

- Vortex the mixture vigorously for 1-2 minutes to ensure complete protein precipitation.

- Centrifuge the tubes at high speed (e.g., 12,000 rpm for 10 minutes) to pellet the precipitated proteins.

- Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.

3. LC-MS/MS Analysis:

- Liquid Chromatography (LC) System:

- Column: A C18 reverse-phase column is commonly used (e.g., 2.1 x 50 mm, 1.8 µm).

- Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile or methanol with 0.1% formic acid (Solvent B).

- Flow Rate: A typical flow rate is 0.2-0.5 mL/min.

- Injection Volume: 5-10 µL.

- Tandem Mass Spectrometry (MS/MS) System:

- Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

- Detection Mode: Multiple Reaction Monitoring (MRM).

- MRM Transitions:

- Caffeine: m/z 195 → 138

- This compound: m/z 198 → 141[6]

- Optimize MS parameters (e.g., collision energy, declustering potential) for maximum signal intensity.

4. Data Analysis:

- Generate a calibration curve by plotting the peak area ratio of caffeine to this compound against the concentration of the caffeine standards.

- Determine the concentration of caffeine in the unknown samples by interpolating their peak area ratios from the calibration curve.

Signaling Pathways and Mechanism of Action

Caffeine's primary mechanism of action is the antagonism of adenosine receptors, particularly the A₁ and A₂ₐ subtypes.[4][10] Adenosine is a neuromodulator that generally has an inhibitory effect on the central nervous system. By blocking adenosine receptors, caffeine promotes wakefulness and has stimulant effects.

Adenosine Receptor Antagonism

Caption: Caffeine's antagonism of the A₂ₐ adenosine receptor.

When adenosine binds to its A₂ₐ receptor, it activates a G-protein (Gs), which in turn stimulates adenylyl cyclase to produce cyclic AMP (cAMP).[3] Caffeine, by blocking this receptor, prevents adenosine-mediated signaling. However, the net effect on cAMP levels is complex, as caffeine also inhibits phosphodiesterases (PDEs), enzymes that break down cAMP.[10][11] At typical physiological concentrations, the primary effect is considered to be adenosine receptor antagonism.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the quantification of caffeine in a biological sample using this compound as an internal standard.

Caption: Workflow for caffeine quantification using this compound.

This guide provides a comprehensive overview of the safety, handling, and application of this compound for research professionals. Always refer to the specific documentation provided by your supplier and relevant institutional safety protocols before handling this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. JCI - Chronic caffeine ingestion sensitizes the A1 adenosine receptor-adenylate cyclase system in rat cerebral cortex. [jci.org]

- 3. researchgate.net [researchgate.net]

- 4. Pathways and Mechanism of Caffeine Binding to Human Adenosine A 2A Receptor [coffeeandhealth.org]

- 5. ahajournals.org [ahajournals.org]

- 6. researchgate.net [researchgate.net]

- 7. Measurement of caffeine and its three primary metabolites in human plasma by HPLC-ESI-MS/MS and clinical application - PMC [pmc.ncbi.nlm.nih.gov]

- 8. tohoku.elsevierpure.com [tohoku.elsevierpure.com]

- 9. HPLC Method for Quantification of Caffeine and Its Three Major Metabolites in Human Plasma Using Fetal Bovine Serum Matrix to Evaluate Prenatal Drug Exposure - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Caffeine and adenosine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Caffeine - Wikipedia [en.wikipedia.org]

The Role of Caffeine-D3 in Pharmacokinetic Studies: An In-depth Technical Guide

Introduction

In the landscape of modern drug development and clinical pharmacology, the use of stable isotope-labeled compounds has become an indispensable tool for elucidating the pharmacokinetic properties of new and existing drugs.[1][2][] Among these, deuterated compounds, such as Caffeine-D3 (a deuterated isotopologue of caffeine), offer significant advantages in safety and analytical precision.[1][4] This technical guide provides a comprehensive overview of the role of this compound in pharmacokinetic studies, with a focus on its application as a metabolic probe, its comparative pharmacokinetics to unlabeled caffeine, and detailed experimental protocols for its use. This document is intended for researchers, scientists, and drug development professionals seeking to leverage stable isotope labeling in their work.

The Foundation: Stable Isotope Labeling and the Deuterium Kinetic Isotope Effect

Stable isotope labeling involves the substitution of one or more atoms in a molecule with their non-radioactive, heavier isotopes, such as deuterium (²H or D) for hydrogen.[] Unlike radioactive isotopes, stable isotopes pose no radiation risk, making them ideal for use in human clinical trials, including those involving vulnerable populations.[1][5] This technique allows for the precise tracking of molecules and their metabolites within biological systems using analytical methods like mass spectrometry.[][5]

A key principle underlying the use of deuterated compounds is the deuterium kinetic isotope effect (KIE) . The bond between deuterium and carbon is stronger than the bond between hydrogen and carbon. Consequently, breaking the C-D bond requires more energy, which can lead to a slower rate of reaction for metabolic processes that involve the cleavage of this bond.[2][6][7] This effect can significantly alter the pharmacokinetic profile of a drug, often resulting in reduced clearance rates and extended half-lives, a property that is both a subject of study and a tool for investigation.[2][7]

In this compound, the hydrogen atoms in one or more of the methyl groups are replaced with deuterium.[8] For example, d9-caffeine has all nine hydrogens of the three methyl groups substituted.[4][9] This modification, while subtle, can profoundly impact its metabolism by cytochrome P450 enzymes.[6][10]

Core Applications of this compound in Pharmacokinetic Research

This compound serves multiple critical functions in pharmacokinetic studies, primarily centered around its use as an internal standard and as a probe for enzyme activity.

Gold Standard Internal Standard for Bioanalysis

In quantitative bioanalysis, particularly using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), an internal standard (IS) is crucial for correcting for variations in sample preparation and instrument response. This compound is an ideal IS for the quantification of caffeine.[8] Because it is chemically identical to caffeine, it co-elutes during chromatography and experiences similar ionization efficiency and matrix effects in the mass spectrometer.[4] However, its higher molecular weight allows it to be distinguished from the unlabeled analyte by the mass spectrometer, ensuring accurate and precise quantification.[4][11]

A Metabolic Probe for Cytochrome P450 1A2 (CYP1A2) Activity

Caffeine is the most widely accepted probe drug for assessing the in vivo activity of CYP1A2, a key enzyme in the liver responsible for the metabolism of numerous clinically important drugs.[12][13][14] Over 95% of caffeine's primary metabolism is mediated by CYP1A2.[12][13] The primary metabolic pathway is N-3 demethylation to form the major metabolite, paraxanthine.[12][15][16]

By administering caffeine and measuring the concentrations of the parent drug and its metabolites in plasma, saliva, or urine over time, researchers can calculate metabolic ratios that serve as reliable indices of CYP1A2 activity.[13][17][18] This process, known as phenotyping, helps classify individuals as poor, intermediate, extensive, or ultrarapid metabolizers, which has significant implications for personalized medicine and predicting drug-drug interactions.[19][20] this compound can be used in a similar capacity, with its altered metabolism providing further insights into the kinetic isotope effects on CYP1A2-mediated reactions.

Comparative Pharmacokinetics: this compound vs. Unlabeled Caffeine

Studies directly comparing the pharmacokinetics of deuterated caffeine (d9-caffeine) and standard caffeine have revealed significant differences, primarily due to the kinetic isotope effect. Deuteration slows the metabolism of caffeine, leading to a more prolonged exposure to the parent compound and reduced formation of its primary metabolites.[6][9]

A crossover study in healthy adults demonstrated that after a single oral dose, d9-caffeine exhibited a significantly higher maximum plasma concentration (Cmax) and a 4- to 5-fold higher Area Under the Curve (AUC) compared to a molar-equivalent dose of unlabeled caffeine.[6][10] This indicates greater systemic exposure and slower clearance for the deuterated form.[21] Conversely, the exposure to the active metabolites of caffeine was reduced by 5- to 10-fold in subjects who received d9-caffeine.[6][10]

Table 1: Comparative Pharmacokinetic Parameters of Caffeine vs. d9-Caffeine

| Parameter | Caffeine | d9-Caffeine | Fold Change (d9 vs. Caffeine) | Reference |

| Cmax (ng/mL) | Varies by dose | Higher (29-43%) | ~1.3-1.4x | [6] |

| AUClast (ng·h/mL) | Varies by dose | 4-5 fold higher | ~4-5x | [6][10] |

| Clearance (CL/F) | Higher | Markedly Slower | Lower | [21] |

| Half-life (t1/2) | ~2.5-4.5 hours | Prolonged | Longer | [4][15] |

| Metabolite Exposure | Baseline | 5-10 fold lower | ~0.1-0.2x | [6] |

Note: Data is synthesized from published studies. Absolute values are dose-dependent, but the relative differences are consistent.

Visualizing Caffeine Metabolism and Experimental Workflows

Diagrams are essential for understanding the complex relationships in metabolic pathways and experimental designs.

Caffeine Metabolic Pathway

Caffeine is primarily metabolized in the liver. The main pathway involves the CYP1A2 enzyme, which demethylates caffeine to its major active metabolite, paraxanthine. Other metabolites include theobromine and theophylline.[12][13][22]

Experimental Workflow for Pharmacokinetic Analysis

A typical workflow for a pharmacokinetic study using this compound involves sample collection, preparation, and analysis via LC-MS/MS.

Detailed Experimental Protocols

Precise and validated methodologies are paramount for reliable pharmacokinetic data.

Protocol for Quantification of Caffeine in Human Plasma using LC-MS/MS

This protocol outlines a standard method for measuring caffeine concentrations in plasma samples, utilizing this compound as an internal standard.

1. Materials and Reagents:

-

Human plasma (collected in K2-EDTA tubes)

-

Caffeine analytical standard

-

This compound (Internal Standard, IS)

-

Methanol (HPLC grade)

-

Formic Acid (LC-MS grade)

-

Water (LC-MS grade)

2. Sample Preparation:

-

Thaw plasma samples on ice.

-

Prepare a stock solution of this compound in methanol (e.g., 600 ng/mL).[23]

-

To a 30 µL aliquot of plasma in a microcentrifuge tube, add 100 µL of the internal standard solution (methanol containing this compound and 125 mM formic acid).[23] The formic acid helps to improve the purity of the analytes in the supernatant.[23]

-

Vortex the mixture vigorously for 5 minutes to precipitate plasma proteins.[23]

-

Centrifuge the samples at high speed (e.g., 17,900 x g) for 5 minutes to pellet the precipitated protein.[23]

-

Carefully transfer the supernatant to an HPLC vial for analysis.

3. LC-MS/MS Conditions:

-

LC System: Agilent 1100 series or equivalent.[23]

-

Column: C18 reversed-phase column (e.g., GL Sciences InertSustain C18, 4.6 x 50 mm, 5 µm).[24]

-

Mobile Phase A: Water with 0.1% Formic Acid.

-

Mobile Phase B: Methanol with 0.1% Formic Acid.

-

Flow Rate: 700 µL/min (a splitter may be used to direct a portion of the flow to the mass spectrometer).[11]

-

Gradient: A suitable gradient program to separate caffeine from endogenous plasma components (e.g., a 6-minute gradient).[11][23]

-

Injection Volume: 10 µL.[23]

-

MS System: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive ion mode.[23][24]

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions (example):

4. Data Analysis:

-

Construct a calibration curve using known concentrations of caffeine standard spiked into blank plasma and processed alongside the study samples.

-

Calculate the peak area ratio of the caffeine MRM transition to the this compound (IS) MRM transition.

-

Determine the concentration of caffeine in the unknown samples by interpolating their peak area ratios from the linear regression of the calibration curve.

Protocol for a CYP1A2 Phenotyping Study

This protocol describes a non-invasive study design to assess CYP1A2 activity.

1. Subject Preparation:

-

Subjects should abstain from all sources of methylxanthines (coffee, tea, chocolate, soda) for at least 24-48 hours prior to the study to ensure negligible baseline caffeine levels.[14]

-

Subjects should also avoid known inducers (e.g., smoking, char-grilled meats) or inhibitors of CYP1A2.

2. Study Conduct:

-

Collect a baseline (pre-dose) blood or saliva sample.

-

Administer a standardized oral dose of caffeine (e.g., 100 mg).[17]

-

Collect serial blood or saliva samples at specified time points post-dose (e.g., 0.5, 1, 2, 4, 6, 8, 12, and 24 hours). Saliva is a validated, non-invasive alternative to plasma for caffeine monitoring.[17][25]

3. Sample Analysis:

-

Analyze the collected samples for caffeine and its primary metabolite, paraxanthine, using a validated LC-MS/MS method as described above.

4. Phenotyping Data Analysis:

-

Calculate the pharmacokinetic parameters for caffeine (e.g., clearance, half-life, AUC). Systemic caffeine clearance is considered the gold standard for CYP1A2 phenotyping.[16]

-

Calculate the paraxanthine/caffeine metabolic ratio (MR) at a specific time point, often 4 or 6 hours post-dose. This single-point measurement correlates well with caffeine clearance and is a simpler metric for phenotyping.[16][17]

-

Classify subjects into phenotype groups based on the calculated clearance or MR values.

Conclusion

This compound is a powerful and versatile tool in the field of pharmacokinetics. Its role extends from being an essential internal standard for robust bioanalytical assays to a sophisticated probe for investigating drug metabolism and the kinetic isotope effect. The altered pharmacokinetic profile of deuterated caffeine, characterized by prolonged exposure and reduced metabolite formation, provides valuable insights for drug development professionals.[6][9] The well-established protocols for its use in CYP1A2 phenotyping underscore its importance in advancing personalized medicine. As analytical technologies continue to evolve, the application of stable isotope-labeled compounds like this compound will undoubtedly expand, further refining our understanding of drug disposition and action.

References

- 1. metsol.com [metsol.com]

- 2. symeres.com [symeres.com]

- 4. d9-Caffeine - Wikipedia [en.wikipedia.org]

- 5. Benefits of Stable Isotope Labelling in Biochemistry Research [diagnosticsworldnews.com]

- 6. A double-blind, randomized, two-part, two-period crossover study to evaluate the pharmacokinetics of caffeine versus d9-caffeine in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. lumiprobe.com [lumiprobe.com]

- 9. Pharmacokinetic, pharmacological, and genotoxic evaluation of deuterated caffeine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 12. ClinPGx [clinpgx.org]

- 13. PharmGKB summary: caffeine pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Measurement of CYP1A2 activity: a focus on caffeine as a probe - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Pharmacology of Caffeine - Caffeine for the Sustainment of Mental Task Performance - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. Pharmacokinetics of Caffeine: A Systematic Analysis of Reported Data for Application in Metabolic Phenotyping and Liver Function Testing - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Evaluation of caffeine as an in vivo probe for CYP1A2 using measurements in plasma, saliva, and urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Dietary caffeine as a probe agent for assessment of cytochrome P4501A2 activity in random urine samples - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Caffeine and metabolism - Coffee & Health [coffeeandhealth.org]

- 20. Phenotype Refinement Strengthens the Association of AHR and CYP1A1 Genotype with Caffeine Consumption - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. Measurement of caffeine and its three primary metabolites in human plasma by HPLC-ESI-MS/MS and clinical application - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. Frontiers | Pharmacokinetics of Caffeine: A Systematic Analysis of Reported Data for Application in Metabolic Phenotyping and Liver Function Testing [frontiersin.org]

The Unseen Influence: A Technical Guide to the Natural Abundance of Deuterium and its Impact on Caffeine-D3

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the fundamental principles of deuterium's natural abundance and its subsequent effects on the isotopic purity and application of deuterated compounds, specifically focusing on Caffeine-D3. Understanding these principles is paramount for researchers in fields ranging from pharmacokinetics to metabolomics, where isotopically labeled compounds are indispensable tools.

The Natural Abundance of Deuterium: A Constant Presence

Deuterium (²H or D), a stable isotope of hydrogen, possesses a nucleus containing one proton and one neutron, in contrast to the single proton in the nucleus of the more common protium (¹H).[1][2][3] This seemingly subtle difference in nuclear composition results in a significant mass difference, with deuterium being approximately twice as heavy as protium.[1]

The natural abundance of deuterium on Earth is a crucial factor to consider in the synthesis and analysis of deuterated compounds. While its concentration can vary slightly depending on the geographical location and the source of water, it is generally accepted to be around 0.0156% of all naturally occurring hydrogen atoms.[1][2][4][5] This means that for every 6,420 hydrogen atoms, one is a deuterium atom.[2][4][6]

The following table summarizes the key properties and abundance of deuterium:

| Property | Value | References |

| Symbol | ²H, D | [1] |

| Nuclear Composition | 1 Proton, 1 Neutron | [1][2][3] |

| Atomic Weight (Da) | 2.0141017778 | [1] |

| Natural Abundance (Atom %) | ~0.0156% | [1][2][4][5] |

| Ratio in Oceans | ~1 atom per 6,420 hydrogen atoms | [2][4][6] |

| Stability | Stable | [2][3][4] |

This compound: A Tool in Quantitative Analysis

This compound (C₈H₇D₃N₄O₂) is a deuterated analog of caffeine where three hydrogen atoms on one of the methyl groups have been replaced with deuterium atoms.[7][8] This isotopic labeling makes it an invaluable tool, primarily as an internal standard in quantitative analysis by mass spectrometry (GC-MS or LC-MS).[7][9][10]

The rationale for using a deuterated internal standard lies in its chemical similarity to the analyte of interest (in this case, caffeine). This compound and caffeine exhibit nearly identical chemical and physical properties, leading to similar behavior during sample preparation, chromatography, and ionization.[11][12] However, their mass difference allows for their distinct detection by a mass spectrometer.[11]

The Inevitable Isotopic Distribution: Natural Abundance's Effect on this compound

Despite the targeted introduction of three deuterium atoms, any synthesized batch of this compound will not be 100% pure C₈H₇D₃N₄O₂. The natural abundance of other stable isotopes, primarily Carbon-13 (¹³C) and Nitrogen-15 (¹⁵N), as well as the ubiquitous presence of deuterium itself, contributes to a predictable isotopic distribution.

Even in the starting materials used for the synthesis of this compound, a certain percentage of hydrogen atoms will naturally be deuterium. This means that in addition to the intentionally labeled methyl group, other positions on the caffeine molecule have a statistical probability of containing a deuterium atom.

The following table illustrates the theoretical isotopic distribution of unlabeled caffeine and the expected shift for this compound, considering only the major isotopes.

| Isotopologue | Unlabeled Caffeine (C₈H₁₀N₄O₂) | This compound (C₈H₇D₃N₄O₂) |

| M (Monoisotopic Mass) | 194.0804 | 197.0992 |

| M+1 | Primarily due to ¹³C and ¹⁵N | Primarily due to ¹³C and ¹⁵N |

| M+2 | Primarily due to two ¹³C/¹⁵N or one ¹³C and one ¹⁵N | |

| M+3 | Primarily the target molecule |

This inherent isotopic distribution is a critical consideration in high-resolution mass spectrometry, where accurate mass measurements are essential.

Experimental Protocols: Utilizing this compound as an Internal Standard

The following provides a generalized methodology for the quantification of caffeine in a biological matrix (e.g., plasma) using this compound as an internal standard with LC-MS/MS.

Materials and Reagents

-

Caffeine analytical standard

-

This compound internal standard

-

Human plasma (or other biological matrix)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Water (LC-MS grade)

-

Microcentrifuge tubes

-

Autosampler vials

Sample Preparation (Protein Precipitation)

-

Thaw plasma samples, calibration standards, and quality control (QC) samples.

-

To a microcentrifuge tube, add 100 µL of the plasma sample.

-

Add a specific volume of the this compound internal standard working solution (e.g., 10 µL of a 100 ng/mL solution).

-

Add 300 µL of ice-cold acetonitrile to precipitate proteins.

-

Vortex the mixture vigorously for 1 minute.

-

Centrifuge at high speed (e.g., 13,000 rpm) for 10 minutes to pellet the precipitated proteins.

-

Transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

-

Liquid Chromatography (LC):

-

Column: A suitable C18 reversed-phase column.

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A suitable gradient to separate caffeine from other matrix components.

-

Flow Rate: A typical flow rate for the chosen column.

-

Injection Volume: 5-10 µL.

-

-

Mass Spectrometry (MS/MS):

-

Ionization Mode: Electrospray Ionization (ESI), positive mode.

-

Scan Type: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: Monitor specific precursor-to-product ion transitions for both caffeine and this compound.

-

Data Analysis

-

Integrate the chromatographic peaks for the selected MRM transitions of both caffeine and this compound.

-

Calculate the peak area ratio of caffeine to this compound for all standards, QCs, and unknown samples.

-

Construct a calibration curve by plotting the peak area ratio against the known concentrations of the caffeine standards.

-

Determine the concentration of caffeine in the unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizing the Concepts

To further elucidate the relationships and processes described, the following diagrams are provided.

Caption: Relative natural abundance of hydrogen isotopes.

Caption: Experimental workflow for caffeine quantification.

The Kinetic Isotope Effect: A Consequence of Deuteration

The increased mass of deuterium can lead to a stronger chemical bond (C-D vs. C-H). This difference in bond strength can result in a kinetic isotope effect (KIE) , where reactions involving the cleavage of a C-D bond proceed at a slower rate than those involving a C-H bond.[13][14]

In the context of drug metabolism, this can be significant. The metabolism of caffeine is partially mediated by cytochrome P450 enzymes, which can involve the cleavage of C-H bonds on the methyl groups.[14] Studies have shown that deuteration of caffeine, particularly d9-caffeine (where all nine methyl hydrogens are replaced with deuterium), can lead to a prolonged half-life and altered metabolic profile compared to unlabeled caffeine.[11][14][15][16] This is because the enzymes metabolize the deuterated compound more slowly.

While this compound has only one deuterated methyl group, a measurable KIE can still be observed, although it will be less pronounced than in fully deuterated caffeine.[14][15] This is an important consideration for researchers, as the internal standard may not behave absolutely identically to the analyte in all biological systems.

Synthesis of this compound

The synthesis of this compound typically involves the methylation of a precursor molecule, such as theobromine or theophylline, using a deuterated methylating agent.[17] For example, reacting theophylline with a deuterated methyl iodide (CD₃I) would introduce the trideuteromethyl group.

Caption: General synthetic route for this compound.

Conclusion

The natural abundance of deuterium is a fundamental aspect of chemistry that has significant implications for the synthesis and use of isotopically labeled compounds like this compound. While often used as a seemingly straightforward internal standard, a deeper understanding of its inherent isotopic distribution and the potential for kinetic isotope effects is crucial for accurate and reliable quantitative analysis. For drug development professionals, the deliberate introduction of deuterium can also be a strategy to favorably alter the metabolic profile of a drug candidate. This guide provides a foundational understanding for researchers to better utilize and interpret data generated with deuterated standards.

References

- 1. Deuterium - Wikipedia [en.wikipedia.org]

- 2. qlarivia.com [qlarivia.com]

- 3. iaea.org [iaea.org]

- 4. What Is Deuterium? - Deuterium Facts [thoughtco.com]

- 5. Deuterium | Definition, Symbol, Production, & Facts | Britannica [britannica.com]

- 6. quora.com [quora.com]

- 7. caymanchem.com [caymanchem.com]

- 8. 3,7-Dimethyl-1-(trideuteriomethyl)purine-2,6-dione | C8H10N4O2 | CID 13001298 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. This compound | 26351-03-1 | BBA35103 | Biosynth [biosynth.com]

- 10. lumiprobe.com [lumiprobe.com]

- 11. d9-Caffeine - Wikipedia [en.wikipedia.org]

- 12. ocf.berkeley.edu [ocf.berkeley.edu]

- 13. researchgate.net [researchgate.net]

- 14. Deuterium isotope effects on caffeine metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Pharmacokinetic, pharmacological, and genotoxic evaluation of deuterated caffeine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Caffeine - Coffee, Tea, Mate, Methylxanthines and Methylglyoxal - NCBI Bookshelf [ncbi.nlm.nih.gov]

Navigating the Regulatory Maze: A Technical Guide to Deuterated Internal Standards in Bioanalysis

For researchers, scientists, and drug development professionals, the precise quantification of therapeutic agents in biological matrices is a cornerstone of successful drug development. This in-depth technical guide provides a comprehensive overview of the regulatory guidelines for the use of deuterated internal standards in bioanalytical method validation, with a focus on the core principles espoused by the U.S. Food and Drug Administration (FDA), the European Medicines Agency (EMA), and the International Council for Harmonisation (ICH) M10 guideline.

The use of a stable isotope-labeled internal standard (SIL-IS), particularly a deuterated analog of the analyte, is the universally recommended gold standard for quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS).[1][2][3][4] A deuterated internal standard is chemically identical to the analyte, with the key difference being the substitution of one or more hydrogen atoms with deuterium.[5] This near-identical physicochemical nature allows it to mimic the analyte's behavior throughout the analytical process, from sample extraction to ionization in the mass spectrometer, thereby compensating for variability.[2][5][6]

Core Regulatory Principles and Acceptance Criteria

Regulatory bodies have established clear guidelines for the validation of bioanalytical methods to ensure data integrity and reliability.[7][8] When using deuterated internal standards, several key validation parameters must be rigorously assessed. The harmonized ICH M10 guideline provides a unified framework for these validations.[3][7][8]

| Validation Parameter | Regulatory Expectation | Acceptance Criteria |

| Matrix Effect | To assess the impact of matrix components on the ionization of the analyte and internal standard.[2][3][4] | The coefficient of variation (CV) of the internal standard-normalized matrix factor across at least six different lots of the biological matrix should not be greater than 15%.[2][7] |

| Internal Standard Response Variability | To ensure the internal standard response is consistent across an analytical run. | While no strict numerical criteria are universally mandated, the internal standard response should be monitored. A common industry practice is to investigate samples where the IS response is outside 50-150% of the mean IS response of the calibration standards and quality controls.[9][10][11] Any investigation should be guided by a standard operating procedure (SOP).[12] |

| Crosstalk (Interference) | To ensure that the analyte does not interfere with the detection of the internal standard, and vice versa. | The signal of the unlabeled analyte in a high-concentration SIL-IS solution should be absent or below a pre-defined threshold (e.g., <0.1% of the SIL-IS response).[7] The response of the internal standard in a sample containing the analyte at the upper limit of quantification (ULOQ) should be negligible, ideally less than 5% of the analyte's peak area at the lower limit of quantification (LLOQ).[13] |

| Stability | To evaluate the stability of the deuterated internal standard under various storage and handling conditions.[4] | The mean concentration of the stability samples should be within ±15% of the nominal concentration.[7] |

| Recovery | To ensure the extraction efficiency of the analyte and internal standard is consistent and reproducible. | While 100% recovery is not required, it should be consistent. The CV of the recovery across the quality control (QC) levels should generally be ≤15%.[2] |

| Purity and Identity | To confirm the chemical purity and isotopic enrichment of the deuterated internal standard. | A Certificate of Analysis (CoA) should be obtained. The isotopic purity should be high, with a recommended enrichment of at least 98%.[7][14] A sufficient mass difference (generally ≥3 Da) between the analyte and the deuterated standard is also recommended to prevent isotopic crosstalk.[13][15] |

Key Experimental Protocols

Detailed and validated experimental protocols are crucial for ensuring the reliability and reproducibility of bioanalytical data.[4] Below are methodologies for key experiments cited in regulatory guidelines.

Matrix Effect Evaluation

Objective: To quantitatively assess the impact of the biological matrix on the ionization of the analyte and the deuterated internal standard.[1][4]

Methodology:

-

Obtain at least six different lots of the blank biological matrix.[2][7]

-

Prepare three sets of samples:

-

Set A (Neat Solution): Spike the analyte and deuterated internal standard at low and high concentrations into a neat solution (e.g., mobile phase).

-

Set B (Post-Extraction Spike): Extract the blank matrix from each of the six sources. Spike the analyte and deuterated internal standard into the post-extraction supernatant at the same low and high concentrations as Set A.[1]

-

Set C (Pre-Extraction Spike): Spike the analyte and deuterated internal standard into the blank matrix from each of the six sources before extraction.

-

-

Analyze all three sets of samples using the LC-MS/MS method.

-

Calculate the Matrix Factor (MF) for the analyte and the internal standard for each lot:

-

MF = Peak Area in Set B / Peak Area in Set A[5]

-

-

Calculate the Internal Standard-Normalized Matrix Factor (IS-Normalized MF):

-

IS-Normalized MF = MF of Analyte / MF of Internal Standard[5]

-

-

Calculate the coefficient of variation (CV) of the IS-Normalized MF across the different lots of the matrix. The CV should not be greater than 15%.[2][7]

Crosstalk Evaluation

Objective: To verify that the analyte and the deuterated internal standard do not interfere with each other's measurement.[13]

Methodology:

-

Analyte to Internal Standard Crosstalk:

-

Prepare a sample containing the analyte at the upper limit of quantification (ULOQ) without the deuterated internal standard.

-

Analyze this sample and measure the peak area at the mass transition of the deuterated internal standard. The response should be negligible (e.g., <5% of the LLOQ response).[13]

-

-

Internal Standard to Analyte Crosstalk:

-

Prepare a sample containing only the deuterated internal standard at its working concentration.

-

Analyze this sample and measure the peak area at the mass transition of the analyte. The response should be negligible (e.g., <0.1% of the internal standard's response at its working concentration).[7][13]

-

Stability Assessment

Objective: To evaluate the stability of the deuterated internal standard under various storage and handling conditions that mimic the lifecycle of a study sample.[4][13]

Methodology:

-

Prepare quality control (QC) samples at low and high concentrations by spiking the deuterated internal standard into the biological matrix.

-

Subject the QC samples to the following conditions:

-

Freeze-Thaw Stability: At least three cycles of freezing at the intended storage temperature (e.g., -20°C or -80°C) and thawing to room temperature.[4]

-

Short-Term (Bench-Top) Stability: Storage at room temperature for a duration that reflects the expected sample handling time.[4]

-

Long-Term Stability: Storage at the intended storage temperature for a period equal to or longer than the duration of the study sample storage.[7]

-

Stock Solution Stability: Evaluate the stability of the deuterated internal standard stock solution at its storage temperature.[7]

-

-

Analyze the stability samples against a freshly prepared calibration curve.

-

The mean concentration of the stability samples should be within ±15% of the nominal concentration.[7]

Visualizing Workflows and Logical Relationships

To provide a clearer understanding of the processes involved, the following diagrams, generated using the DOT language, illustrate a typical bioanalytical workflow and the logical relationships in selecting and validating a deuterated internal standard.

Caption: A typical workflow for bioanalytical sample analysis using a deuterated internal standard.

Caption: Logical flow for the selection and validation of a deuterated internal standard.

Conclusion

The use of deuterated internal standards is a regulatory expectation and a scientific best practice for ensuring the quality and reliability of bioanalytical data in drug development.[1] While challenges such as potential for isotopic crosstalk and the need for careful characterization exist, these can be effectively managed through rigorous method development and validation.[3] By adhering to the principles outlined in the FDA, EMA, and ICH M10 guidelines and employing the detailed experimental protocols described, researchers and scientists can develop robust and reproducible bioanalytical methods that generate high-quality data to support regulatory submissions and advance the development of new medicines.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. texilajournal.com [texilajournal.com]

- 7. benchchem.com [benchchem.com]

- 8. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 9. tandfonline.com [tandfonline.com]

- 10. en.cmicgroup.com [en.cmicgroup.com]

- 11. tandfonline.com [tandfonline.com]

- 12. fda.gov [fda.gov]

- 13. benchchem.com [benchchem.com]

- 14. resolvemass.ca [resolvemass.ca]

- 15. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]

Methodological & Application

Application Note: Quantification of Caffeine in Human Plasma by LC-MS/MS Using Deuterated Caffeine (Caffeine-D3) as an Internal Standard

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note provides a detailed protocol for the quantitative analysis of caffeine in human plasma using a robust and sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method. The methodology employs Caffeine-D3, a stable isotope-labeled internal standard, to ensure high accuracy and precision by correcting for matrix effects and variations during sample processing and analysis. The described protocol, including sample preparation by protein precipitation, chromatographic separation, and mass spectrometric detection, is suitable for pharmacokinetic studies, therapeutic drug monitoring, and other clinical research applications.

Introduction

Caffeine (1,3,7-trimethylxanthine) is the most widely consumed psychoactive substance globally, found in numerous beverages, foods, and medications.[1][2] Accurate and reliable quantification of caffeine in biological matrices is crucial for a wide range of studies, including pharmacokinetics, drug metabolism, and clinical diagnostics. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has emerged as the preferred analytical technique for this purpose due to its high sensitivity, selectivity, and speed.[1][2]

The use of a stable isotope-labeled internal standard (IS) is essential for accurate LC-MS/MS quantification, as it effectively compensates for variations in sample preparation, injection volume, and matrix-induced ionization suppression or enhancement.[1] this compound, where three hydrogen atoms in one of the methyl groups are replaced by deuterium, is an ideal IS for caffeine analysis as it co-elutes with the analyte and exhibits similar ionization behavior, while being distinguishable by its mass-to-charge ratio (m/z). This application note details a validated LC-MS/MS method for the determination of caffeine in human plasma using this compound as the internal standard.

Experimental Workflow

References

- 1. Validation of an LC-MS/MS Method for the Quantification of Caffeine and Theobromine Using Non-Matched Matrix Calibration Curve - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Validation of an LC-MS/MS Method for the Quantification of Caffeine and Theobromine Using Non-Matched Matrix Calibratio… [ouci.dntb.gov.ua]

Application Notes and Protocols for Caffeine-D3 Sample Preparation in Bioanalysis

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the sample preparation of Caffeine-D3 for quantitative analysis in biological matrices. This compound is a stable isotope-labeled internal standard (IS) crucial for correcting matrix effects and improving the accuracy and precision of bioanalytical methods, particularly those employing liquid chromatography-tandem mass spectrometry (LC-MS/MS). The following sections detail three common sample preparation techniques: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).

Protein Precipitation (PPT)

Protein precipitation is a rapid and straightforward method for sample preparation, particularly for plasma and serum samples. It involves the addition of an organic solvent to denature and precipitate proteins, which are then removed by centrifugation, leaving the analyte of interest and the internal standard in the supernatant.

Application Notes:

-

Principle: This technique leverages the principle that high concentrations of organic solvents disrupt the hydration shell of proteins, leading to their denaturation and precipitation.

-

Advantages: PPT is a simple, fast, and cost-effective method that is easily amenable to high-throughput workflows.

-

Disadvantages: This method can be less clean than LLE or SPE, potentially leading to higher matrix effects as it does not remove other endogenous components like phospholipids. This can sometimes result in ion suppression or enhancement in LC-MS/MS analysis.

-

Common Precipitants: Acetonitrile and methanol are the most common solvents used for protein precipitation. Acetonitrile generally precipitates proteins more effectively, resulting in a cleaner supernatant. The addition of a small amount of acid, such as formic acid, can improve the recovery of certain analytes and the cleanliness of the extract.

Experimental Protocol: Protein Precipitation of Plasma Samples

This protocol is designed for the extraction of this compound from human plasma prior to LC-MS/MS analysis.

Materials and Reagents:

-

Human plasma samples

-

This compound internal standard working solution (in methanol or acetonitrile)

-

Acetonitrile (ACN), HPLC grade

-

Methanol (MeOH), HPLC grade

-

Formic acid (FA), LC-MS grade

-

Microcentrifuge tubes (e.g., 1.5 mL)

-

Vortex mixer

-

Microcentrifuge

Procedure:

-

Sample Aliquoting: Aliquot 100 µL of human plasma into a clean microcentrifuge tube.

-

Internal Standard Spiking: Add a specific volume (e.g., 10 µL) of the this compound internal standard working solution to the plasma sample. The concentration of the IS should be appropriate for the expected analyte concentration range.

-

Protein Precipitation: Add 300 µL of cold acetonitrile (or methanol) containing 0.1% formic acid to the plasma sample. The 3:1 ratio of precipitant to sample is a common starting point.

-

Vortexing: Vortex the mixture vigorously for 30-60 seconds to ensure thorough mixing and protein denaturation.

-

Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.

-

Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate for analysis. Avoid disturbing the protein pellet.

-

Evaporation and Reconstitution (Optional): For increased sensitivity, the supernatant can be evaporated to dryness under a gentle stream of nitrogen and then reconstituted in a smaller volume of the mobile phase used for the LC-MS/MS analysis.

-